molecular formula C14H17F3N2O2 B8189474 (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide

Cat. No.: B8189474
M. Wt: 302.29 g/mol
InChI Key: MZAIEPFHXIFMQU-NWDGAFQWSA-N
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Description

(3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via selective hydroxylation.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the trifluoroacetamide group.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a de-trifluoroacetylated product.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Receptor Studies: Studied for its interaction with various biological receptors.

Medicine

    Pharmacological Research: Investigated for potential therapeutic effects on the central nervous system.

Industry

    Chemical Manufacturing: Used in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-acetamide: Lacks the trifluoro group.

    (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trichloro-acetamide: Contains a trichloro group instead of a trifluoro group.

Uniqueness

The presence of the trifluoro group in (3S,5R)-N-(1-Benzyl-5-hydroxy-piperidin-3-yl)-2,2,2-trifluoro-acetamide can significantly alter its chemical properties, such as its lipophilicity and metabolic stability, making it unique compared to similar compounds.

Properties

IUPAC Name

N-[(3S,5R)-1-benzyl-5-hydroxypiperidin-3-yl]-2,2,2-trifluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O2/c15-14(16,17)13(21)18-11-6-12(20)9-19(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9H2,(H,18,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAIEPFHXIFMQU-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN(C[C@@H]1O)CC2=CC=CC=C2)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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